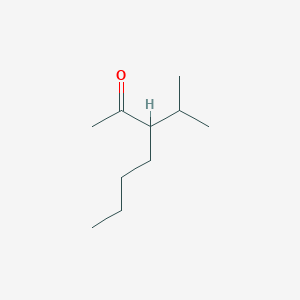

3-Isopropylheptan-2-one

Description

3-Isopropylheptan-2-one is a branched aliphatic ketone with the molecular formula C₁₁H₂₀O. Its structure consists of a heptan-2-one backbone substituted with an isopropyl group at the third carbon. Structural analogs, such as 3-(hydroxymethyl)heptan-2-one (CAS 65405-68-7), highlight the impact of substituent groups on ketone properties .

Properties

IUPAC Name |

3-propan-2-ylheptan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-5-6-7-10(8(2)3)9(4)11/h8,10H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWFXZVSAAZOQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(C)C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289592 | |

| Record name | 3-isopropylheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6972-54-9 | |

| Record name | NSC62124 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-isopropylheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Isopropyl-2-Heptanone can be synthesized through several methods. One common approach involves the alkylation of 2-heptanone with isopropyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent side reactions.

Industrial Production Methods

Industrial production of 3-Isopropyl-2-Heptanone often involves the reductive condensation of propionaldehyde with butanone, followed by hydrogenation. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-2-Heptanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the carbonyl group can yield secondary alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the carbonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Various substituted ketones depending on the nucleophile used.

Scientific Research Applications

3-Isopropyl-2-Heptanone has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Isopropyl-2-Heptanone involves its interaction with various molecular targets. The carbonyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield different products. The pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds sharing the heptan-2-one framework, emphasizing substituent-driven differences.

Substituent Effects on Physical and Chemical Properties

Key Findings :

Polarity and Solubility: The isopropyl group in 3-Isopropylheptan-2-one is hydrophobic, reducing polarity and likely limiting water solubility. In contrast, the hydroxymethyl group in 3-(hydroxymethyl)heptan-2-one introduces a polar hydroxyl (-OH) moiety, enhancing solubility in polar solvents like water or ethanol .

Reactivity :

- The hydroxymethyl group in 3-(hydroxymethyl)heptan-2-one may participate in hydrogen bonding or oxidation reactions, unlike the inert isopropyl group. This could make the latter more stable under acidic or oxidative conditions.

Applications: 3-Isopropylheptan-2-one: Potential use in hydrophobic formulations (e.g., fragrances, lubricants). 3-(Hydroxymethyl)heptan-2-one: Suitable for hydrophilic systems, such as pharmaceutical intermediates or biodegradable solvents .

Structural Analogues in the Evidence

The provided evidence includes 3-(hydroxymethyl)heptan-2-one (CAS 65405-68-7), a direct structural analog with a hydroxymethyl substituent. For example:

- Hydroxymethyl : Increases dipole moment and hygroscopicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.